5-Nitroisatin synthesis from isatin
5-Nitroisatin synthesis from isatin
An In-depth Technical Guide to the Synthesis of 5-Nitroisatin from Isatin (B1672199)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-nitroisatin from isatin, a critical chemical transformation for producing a versatile building block in medicinal chemistry. 5-Nitroisatin serves as a precursor for a wide array of heterocyclic compounds with significant biological activities, including potential antibacterial, antifungal, anticonvulsant, and anticancer agents.[1][2][3][4] This document details the underlying reaction mechanism, provides a step-by-step experimental protocol, and presents key quantitative data in a structured format.
The synthesis of 5-nitroisatin from isatin is achieved through an electrophilic aromatic substitution reaction.[1] Isatin is treated with a potent nitrating agent, typically a mixture of concentrated sulfuric acid and fuming nitric acid, under strictly controlled temperature conditions.
Mechanism:
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Generation of the Nitronium Ion: Concentrated sulfuric acid protonates nitric acid, which then loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺).
-
Electrophilic Attack: The electron-rich aromatic ring of isatin attacks the nitronium ion. The nitro group is directed to the C-5 position of the indole (B1671886) ring.
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Rearomatization: A proton is lost from the intermediate, restoring the aromaticity of the ring and yielding the final product, 5-nitroisatin.
Maintaining a low temperature (0-5 °C) throughout the reaction is crucial to prevent over-nitration and the formation of unwanted byproducts, thereby ensuring high yield and purity.[1][2]
Caption: Figure 1: Reaction scheme for the nitration of isatin.
Detailed Experimental Protocol
The following protocol is a synthesized procedure based on established methods for the nitration of isatin.[2][5]
Materials and Reagents:
-
Isatin (C₈H₅NO₂)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃)
-
Crushed Ice
-
Distilled Water
Equipment:
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Round-bottom flask
-
Magnetic stirrer and stir bar
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Ice-salt bath
-
Dropping funnel
-
Thermometer
-
Büchner funnel and filtration flask
-
Beakers
Procedure:
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Preparation: In a round-bottom flask equipped with a magnetic stirrer, add concentrated sulfuric acid (e.g., 121 mL). Cool the acid to 0 °C using an ice-salt bath.[2]
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Addition of Isatin: Slowly add isatin (e.g., 14.7 g, 0.1 mol) in portions to the cold, stirring sulfuric acid.[2] Ensure the isatin is well-dispersed.
-
Nitration: While maintaining the temperature of the reaction mixture between 0 °C and 5 °C, add fuming nitric acid (e.g., 4.2 mL) dropwise from a dropping funnel over a period of approximately 30-60 minutes.[2][5] Critical Step: The temperature must not exceed 5 °C to minimize side reactions.[2]
-
Reaction Time: After the addition is complete, allow the mixture to stir for an additional 30 minutes in the ice bath.[2]
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Quenching: Carefully pour the reaction mixture over a large amount of crushed ice (e.g., 500 g) in a large beaker with stirring.[2] A yellow precipitate will form immediately.
-
Isolation: Collect the crude 5-nitroisatin by vacuum filtration using a Büchner funnel.
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Washing: Wash the filtered solid thoroughly with several portions of cold distilled water until the washings are neutral to pH paper.
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Drying: Air-dry the product to a constant weight. The resulting product is typically an orange-yellow to orange crystalline powder.[1][2]
Caption: Figure 2: Step-by-step laboratory workflow for synthesis.
Quantitative Data and Characterization
The successful synthesis of 5-nitroisatin can be confirmed by its physical and spectral properties. The data presented below is compiled from various chemical data sources.
Table 1: Physicochemical Properties of 5-Nitroisatin
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 611-09-6 | [1],[2] |
| Molecular Formula | C₈H₄N₂O₄ | [2] |
| Molecular Weight | 192.13 g/mol | [2],[6] |
| Appearance | Orange-yellow to orange crystalline powder | [1],[2] |
| Melting Point | 251 °C (with decomposition) | [2],[6] |
| Solubility | Limited in water, soluble in various organic solvents |[1] |
Table 2: Summary of Reaction Parameters and Expected Results
| Parameter | Value / Description | Reference(s) |
|---|---|---|
| Reactants | Isatin, Conc. H₂SO₄, Fuming HNO₃ | [2] |
| Molar Ratio (Isatin:HNO₃) | Approx. 1 : 1 | [2] |
| Reaction Temperature | 0-5 °C | [2],[5] |
| Reaction Time | ~1 hour | [5] |
| Product Appearance | Yellow precipitate | [2] |
| Expected Yield | ~85% | [2] |
| Purity (Typical) | >97% |[6] |
Conclusion
The direct nitration of isatin is an efficient and well-established method for the synthesis of 5-nitroisatin. The procedure is straightforward but requires meticulous control of the reaction temperature to achieve high yields and purity. The resulting 5-nitroisatin is a valuable intermediate for the development of novel therapeutic agents, making this synthesis a fundamental technique for professionals in organic synthesis and drug discovery.
References
- 1. nbinno.com [nbinno.com]
- 2. 5-Nitroisatin | 611-09-6 [chemicalbook.com]
- 3. tandfonline.com [tandfonline.com]
- 4. 5-nitro isatin containing heterocyclics derivatives: synthesis, antioxidant activity, anticancer activity and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Manufacturers of 5-Nitroisatin, 97%, CAS 611-09-6, N 1211, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
